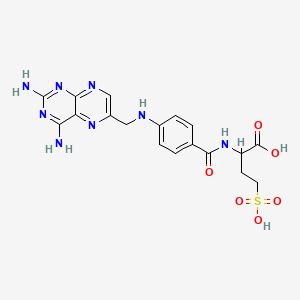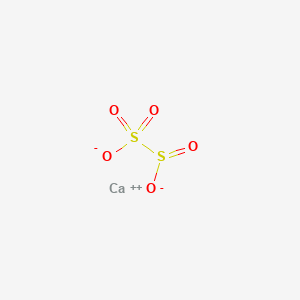
Calcium metabisulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium metabisulfite is an inorganic compound with the chemical formula CaS₂O₅. It is a white crystalline powder that is soluble in water and has a faint sulfurous odor. This compound is commonly used as a preservative and antioxidant in various industries, including food and beverage, pharmaceuticals, and water treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium metabisulfite can be synthesized by reacting calcium hydroxide with sulfur dioxide. The reaction is typically carried out in an aqueous medium at controlled temperatures. The chemical equation for this reaction is:
Ca(OH)2+2SO2→CaS2O5+H2O
Industrial Production Methods
In industrial settings, this compound is produced by passing sulfur dioxide gas through a slurry of calcium hydroxide. The reaction is exothermic and requires careful control of temperature and pH to ensure the complete conversion of reactants to the desired product. The resulting this compound is then filtered, dried, and packaged for use.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium metabisulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium sulfate.
Reduction: It can act as a reducing agent in various chemical processes.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: In the presence of oxygen or other oxidizing agents, this compound is converted to calcium sulfate.
Reduction: It can reduce metal ions in solution, such as the reduction of ferric ions to ferrous ions.
Substitution: It can react with acids to form sulfur dioxide and the corresponding calcium salt.
Major Products Formed
Oxidation: Calcium sulfate (CaSO₄)
Reduction: Reduced metal ions (e.g., Fe²⁺ from Fe³⁺)
Substitution: Sulfur dioxide (SO₂) and calcium salts
Applications De Recherche Scientifique
Calcium metabisulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and preservative in various chemical reactions and formulations.
Biology: Employed in the preservation of biological samples and as an antioxidant in cell culture media.
Medicine: Utilized in the pharmaceutical industry as a preservative in injectable drugs and other formulations.
Industry: Applied in water treatment processes to remove chlorine and other oxidizing agents from water supplies.
Mécanisme D'action
Calcium metabisulfite exerts its effects primarily through its ability to release sulfur dioxide upon dissolution in water. Sulfur dioxide acts as a reducing agent and antioxidant, preventing the oxidation of other compounds. The molecular targets of this compound include various oxidizing agents and metal ions, which it reduces to their lower oxidation states. This reduction process helps to preserve the stability and integrity of chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium metabisulfite (Na₂S₂O₅)
- Potassium metabisulfite (K₂S₂O₅)
- Calcium bisulfite (Ca(HSO₃)₂)
Comparison
Calcium metabisulfite is unique in its calcium content, which can be beneficial in applications where calcium ions are needed. Compared to sodium and potassium metabisulfite, this compound has a lower solubility in water, which can be advantageous in certain industrial processes. Additionally, this compound is less likely to contribute to sodium or potassium intake, making it a preferred choice in food and beverage applications where these ions need to be limited.
Propriétés
Numéro CAS |
49663-88-9 |
|---|---|
Formule moléculaire |
CaO5S2 |
Poids moléculaire |
184.2 g/mol |
InChI |
InChI=1S/Ca.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5)/q+2;/p-2 |
Clé InChI |
NTOZOESJXIBDLD-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




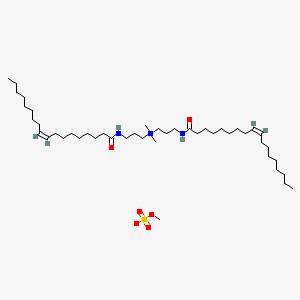



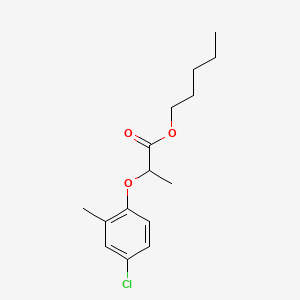

![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
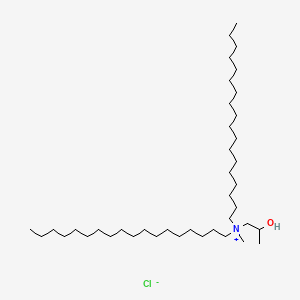
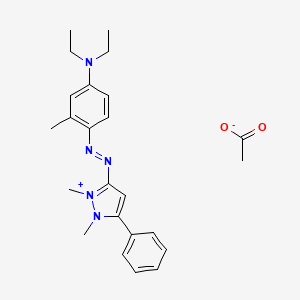
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
